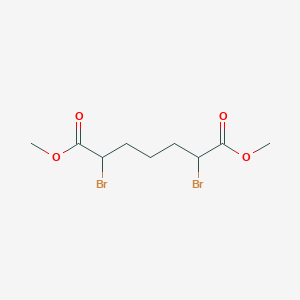

Dimethyl 2,6-dibromoheptanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dibromoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWJYEJSCIDADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCC(C(=O)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315065 | |

| Record name | Dimethyl 2,6-dibromoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-73-5 | |

| Record name | 1,7-Dimethyl 2,6-dibromoheptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 291648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 868-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,6-dibromoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,6-dibromoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 2,6-dibromoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of dimethyl 2,6-dibromoheptanedioate, a valuable bifunctional initiator and building block in organic synthesis and polymer chemistry. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible process. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, presented in a clear and structured format to facilitate seamless execution in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of dimethyl 2,6-dibromoheptanedioate is achieved through a two-step process. The first step involves the α,α'-dibromination of pimelic acid via a Hell-Volhard-Zelinsky-type reaction. This is followed by a Fischer esterification of the resulting 2,6-dibromoheptanedioic acid to yield the final dimethyl ester product.

Caption: Overall workflow for the synthesis of dimethyl 2,6-dibromoheptanedioate.

Physicochemical Data

The key physical and chemical properties of the starting material, intermediate, and final product are summarized in the table below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Pimelic Acid | C₇H₁₂O₄ | 160.17 | White crystalline solid | 103-106 | 212 (10 mmHg) |

| 2,6-Dibromoheptanedioic Acid | C₇H₁₀Br₂O₄ | 317.96 | Solid | 134-136 (meso) | - |

| Dimethyl 2,6-dibromoheptanedioate | C₉H₁₄Br₂O₄ | 346.01 | Colorless to pale yellow liquid | - | 130-140 (0.01 mmHg)[1] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of dimethyl 2,6-dibromoheptanedioate.

Step 1: Synthesis of 2,6-Dibromoheptanedioic Acid

This procedure is adapted from the well-established Hell-Volhard-Zelinsky reaction, which allows for the selective bromination at the α-positions of a carboxylic acid.[2][3][4]

Reaction Scheme:

Caption: Synthesis of 2,6-dibromoheptanedioic acid from pimelic acid.

Materials and Reagents:

| Reagent | Quantity | Moles | Purity |

| Pimelic Acid | 16.0 g | 0.1 | 99% |

| Thionyl Chloride | 35.7 g (21.2 mL) | 0.3 | 99% |

| Bromine | 35.2 g (11.3 mL) | 0.22 | 99.8% |

| Formic Acid | As needed | - | 98% |

| Chloroform (B151607) | As needed | - | ACS grade |

Experimental Procedure:

-

Preparation of Pimeloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), combine pimelic acid and thionyl chloride. Heat the mixture gently under reflux until the evolution of gas ceases (approximately 2-3 hours).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Bromination: To the resulting crude pimeloyl chloride, maintained at a temperature of 80-90 °C, add bromine dropwise with constant stirring over a period of one hour. After the addition is complete, continue to heat and stir the mixture for an additional hour.

-

Hydrolysis and Workup: Carefully and gradually add the reaction mixture to a vigorously stirred beaker of formic acid maintained at 80-90 °C. Once the gas evolution has subsided, reflux the mixture for 15 minutes. Allow the solution to cool to room temperature.

-

Isolation and Purification: Upon cooling, the product will precipitate. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent such as formic acid or a mixture of chloroform and another organic solvent to yield meso-2,6-dibromoheptanedioic acid.[5]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Thionyl chloride and bromine are highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction of thionyl chloride with pimelic acid and the subsequent hydrolysis evolve corrosive gases (HCl and SO₂). Ensure the gas outlet is properly connected to a scrubbing system containing a basic solution (e.g., sodium hydroxide).

Step 2: Synthesis of Dimethyl 2,6-dibromoheptanedioate

The dibrominated diacid is converted to its corresponding dimethyl ester via Fischer esterification.[2][6][7]

Reaction Scheme:

References

- 1. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Crystal and molecular structure of meso-2,6-dibromoheptanedioic acid (meso-2,6-dibromopimelic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to Dimethyl 2,6-dibromoheptanedioate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Dimethyl 2,6-dibromoheptanedioate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry. This document details the physicochemical characteristics of the compound, its molecular structure, and established experimental protocols for its use, particularly as a bifunctional initiator in controlled radical polymerization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of experimental workflows to facilitate understanding and implementation of the described methodologies.

Chemical Properties and Structure

Dimethyl 2,6-dibromoheptanedioate is a halogenated diester that serves as a versatile building block in organic synthesis and polymer chemistry. Its chemical identity and physical properties are summarized below.

Identifiers and Molecular Structure

The fundamental identifiers and structural details of Dimethyl 2,6-dibromoheptanedioate are presented in Table 1.

| Property | Value |

| IUPAC Name | dimethyl 2,6-dibromoheptanedioate[1] |

| Synonyms | 2,6-Dibromoheptanedioic acid dimethyl ester, Dimethyl 2,6-dibromopimelate |

| CAS Number | 868-73-5[1] |

| Molecular Formula | C₉H₁₄Br₂O₄[1] |

| Molecular Weight | 346.01 g/mol [1][2] |

| SMILES | COC(=O)C(CCCC(C(=O)OC)Br)Br[1][3] |

| InChI | InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3[1][3] |

| InChIKey | AWWJYEJSCIDADZ-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The key physicochemical properties of Dimethyl 2,6-dibromoheptanedioate are outlined in Table 2.

| Property | Value | Source |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 130-140 °C at 0.01 mmHg | Sigma-Aldrich |

| Density | 1.59 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.501 | Sigma-Aldrich |

Spectroscopic Data

Detailed 1H and 13C NMR spectra for Dimethyl 2,6-dibromoheptanedioate are available from commercial suppliers such as Sigma-Aldrich.[1] While the specific spectral data is proprietary, the expected 1H NMR spectrum would feature signals for the methoxy (B1213986) protons, the protons alpha to the bromine atoms, and the methylene (B1212753) protons of the heptanedioate (B1236134) backbone. The 13C NMR spectrum would show distinct resonances for the carbonyl carbons, the carbons bearing the bromine atoms, the methoxy carbons, and the carbons of the aliphatic chain.

Experimental Protocols

Dimethyl 2,6-dibromoheptanedioate is a key reagent in polymer synthesis, particularly as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions.

Synthesis of Dimethyl 2,6-dibromoheptanedioate

A detailed, peer-reviewed synthesis protocol for Dimethyl 2,6-dibromoheptanedioate has been described in the context of its use in electrochemical cyclization studies. Interested researchers are directed to the work of Tokuda et al. for a comprehensive methodology.[4]

Purification of Dimethyl 2,6-dibromoheptanedioate

For applications requiring high purity, such as controlled polymerization reactions, Dimethyl 2,6-dibromoheptanedioate can be purified by passing it through a column of neutral alumina (B75360).[5]

Atom Transfer Radical Polymerization (ATRP) using Dimethyl 2,6-dibromoheptanedioate as a Bifunctional Initiator

Dimethyl 2,6-dibromoheptanedioate is an effective bifunctional initiator for the ATRP of various monomers, including styrenes and acrylates.[4] The presence of two bromine atoms allows for the simultaneous growth of two polymer chains from a single initiator molecule, leading to the formation of polymers with a central functional group.

A typical protocol for the ATRP of styrene (B11656) using Dimethyl 2,6-dibromoheptanedioate as the initiator is as follows:

-

To a reaction flask, add the desired amount of styrene monomer and an internal standard (e.g., anisole).

-

Deoxygenate the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon).

-

In a separate flask, add the copper(I) bromide (CuBr) catalyst and deoxygenate.

-

To the monomer solution, add the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) via a deoxygenated syringe.

-

Transfer the monomer/ligand solution to the flask containing the CuBr catalyst.

-

Add the Dimethyl 2,6-dibromoheptanedioate initiator to the reaction mixture.

-

Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 100 °C) and stir.[5]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC).

-

Upon reaching the desired conversion, terminate the polymerization by cooling the reaction and exposing it to air.

-

Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.[5]

References

- 1. Dimethyl 2,6-dibromoheptanedioate | C9H14Br2O4 | CID 324858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]

- 3. PubChemLite - Dimethyl 2,6-dibromoheptanedioate (C9H14Br2O4) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-二溴庚二酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Technical Guide: Experimental Data and Applications of Dimethyl 2,6-dibromoheptanedioate (CAS 868-73-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-dibromoheptanedioate, identified by CAS number 868-73-5, is a difunctional alkyl halide primarily utilized as an initiator in controlled radical polymerization techniques. Its symmetrical structure allows for the synthesis of polymers with two active chain ends, making it a valuable building block for creating telechelic polymers, block copolymers, and other complex macromolecular architectures. This technical guide provides a comprehensive overview of the experimental data available for this compound, with a focus on its physicochemical properties and its application in Atom Transfer Radical Polymerization (ATRP).

Physicochemical Properties

The fundamental physical and chemical properties of Dimethyl 2,6-dibromoheptanedioate are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₉H₁₄Br₂O₄ |

| Molecular Weight | 346.01 g/mol |

| Appearance | Colorless liquid |

| Density | 1.59 g/mL at 25 °C |

| Boiling Point | 130-140 °C at 0.01 mmHg |

| Refractive Index | n20/D 1.501 |

| SMILES | COC(=O)C(CCCC(C(=O)OC)Br)Br |

| InChI | InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 |

Spectroscopic Data

Spectroscopic methods are crucial for the structural confirmation and purity assessment of Dimethyl 2,6-dibromoheptanedioate. While raw spectral data is not publicly available, the following spectroscopic techniques are typically used for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, particularly the ester carbonyl (C=O) and carbon-bromine (C-Br) bonds.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Safety and Handling

Dimethyl 2,6-dibromoheptanedioate is associated with several hazards. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Applications in Polymer Synthesis

The primary application of Dimethyl 2,6-dibromoheptanedioate is as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains from both ends of the initiator molecule, leading to the formation of telechelic polymers.

Synthesis of Difunctional Poly(n-butyl acrylate) (pBA)

Experimental Protocol: [4]

This protocol outlines the synthesis of a difunctional poly(n-butyl acrylate) macroinitiator using Dimethyl 2,6-dibromoheptanedioate as the initiator.

-

Reagent Preparation:

-

n-Butyl acrylate (B77674) (monomer) is purified by passing through a basic alumina (B75360) column and then degassed by bubbling with nitrogen for 30 minutes.

-

Anisole (B1667542) is used as an internal standard for gas chromatography (GC) analysis.

-

-

Reaction Setup:

-

A reaction flask is charged with CuBr (catalyst) and sealed. The flask is evacuated and back-filled with nitrogen multiple times to ensure an inert atmosphere.

-

Degassed n-butyl acrylate and anisole are added to the flask via syringe.

-

The initiator, Dimethyl 2,6-dibromoheptanedioate, is then added, followed by the ligand, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

-

The solution is degassed for several minutes after the addition of each component.

-

-

Polymerization:

-

The reaction flask is immersed in an oil bath preheated to 70 °C.

-

The progress of the reaction is monitored by taking samples periodically and analyzing the monomer conversion by GC.

-

-

Termination and Purification:

-

Once the desired conversion is achieved, the reaction is stopped.

-

The polymerization solution is diluted with tetrahydrofuran (B95107) (THF) and passed through a neutral alumina column to remove the copper catalyst.

-

The solvent and excess monomer are removed by rotary evaporation.

-

Quantitative Data: [4]

| Parameter | Value |

| Monomer | n-Butyl Acrylate |

| Initiator | Dimethyl 2,6-dibromoheptanedioate |

| Catalyst/Ligand | CuBr/PMDETA |

| Temperature | 70 °C |

| Conversion (after 215 min) | 50% |

Experimental Workflow:

Synthesis of Difunctional Polystyrene

Experimental Protocol: [5]

This protocol describes the synthesis of a difunctional polystyrene macroinitiator.

-

Reagent Preparation:

-

Styrene (B11656) (monomer) is purified and degassed.

-

-

Reaction Setup:

-

A reaction flask is charged with the catalyst system (e.g., CuBr and a suitable ligand like 2,2'-bipyridine).

-

The flask is purged with an inert gas.

-

Degassed styrene and an internal standard (e.g., anisole) are added.

-

The initiator, Dimethyl 2,6-dibromoheptanedioate, is introduced to the reaction mixture.

-

-

Polymerization:

-

The reaction flask is placed in an oil bath thermostated at 100 °C.

-

The polymerization is allowed to proceed for a set time (e.g., 11 hours and 10 minutes).

-

-

Termination and Purification:

-

The reaction is terminated by cooling and exposing the mixture to air.

-

The solution is diluted with THF and passed through a neutral alumina column to remove the copper catalyst.

-

The solvent and unreacted monomer are removed under vacuum at 45 °C.

-

Quantitative Data: [5]

| Parameter | Value |

| Monomer | Styrene |

| Initiator | Dimethyl 2,6-dibromoheptanedioate |

| Temperature | 100 °C |

| Reaction Time | 11 hours 10 minutes |

| Conversion | 58.2% |

| Number-Average Molecular Weight (Mₙ) | 18,145 g/mol |

| Polydispersity Index (Mₙ/Mₙ) | 1.08 |

Experimental Workflow:

Conclusion

Dimethyl 2,6-dibromoheptanedioate (CAS 868-73-5) is a key difunctional initiator in the field of polymer chemistry, particularly for Atom Transfer Radical Polymerization. The experimental data and protocols presented in this guide demonstrate its utility in synthesizing well-defined telechelic polymers such as poly(n-butyl acrylate) and polystyrene with controlled molecular weights and low polydispersity. While the compound exhibits certain hazards requiring careful handling, its application in materials science provides a powerful tool for the design of advanced macromolecular structures. Currently, there is no significant evidence to suggest its direct application in biological signaling pathways or drug development, its role in creating specialized polymers for such applications, for instance in drug delivery systems, remains an area of potential interest.

References

- 1. arctomsci.com [arctomsci.com]

- 2. Dimethyl 2,6-dibromoheptanedioate | C9H14Br2O4 | CID 324858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 868-73-5|Dimethyl 2,6-dibromoheptanedioate|BLD Pharm [bldpharm.com]

- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Spectroscopic Characterization of Dimethyl 2,6-dibromoheptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2,6-dibromoheptanedioate, a key chemical intermediate. The document outlines predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the replication and verification of these findings.

Data Presentation

The following tables summarize the predicted and characteristic quantitative data for Dimethyl 2,6-dibromoheptanedioate.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | Multiplet | 2H | CH-Br (C2, C6) |

| ~3.75 | Singlet | 6H | O-CH₃ |

| ~2.0 - 2.2 | Multiplet | 4H | CH₂ (C3, C5) |

| ~1.6 - 1.8 | Multiplet | 2H | CH₂ (C4) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170 - 172 | Quaternary | C=O (C1, C7) |

| ~52 - 54 | Primary | O-CH₃ |

| ~48 - 52 | Tertiary | CH-Br (C2, C6) |

| ~30 - 35 | Secondary | CH₂ (C3, C5) |

| ~25 - 30 | Secondary | CH₂ (C4) |

Table 3: Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2950 - 2850 | Medium to Strong | C-H | Alkyl Stretch |

| 1750 - 1735 | Strong | C=O | Ester Stretch[2] |

| 1300 - 1000 | Strong | C-O | Ester Stretch[2] |

| 600 - 500 | Strong | C-Br | Alkyl Halide Stretch |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)[3]

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 344.93315 | 154.7 |

| [M+Na]⁺ | 366.91509 | 163.1 |

| [M-H]⁻ | 342.91859 | 158.2 |

| [M+NH₄]⁺ | 361.95969 | 171.9 |

| [M+K]⁺ | 382.88903 | 148.7 |

| [M+H-H₂O]⁺ | 326.92313 | 161.4 |

| [M+HCOO]⁻ | 388.92407 | 167.6 |

| [M+CH₃COO]⁻ | 402.93972 | 209.7 |

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Dimethyl 2,6-dibromoheptanedioate.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of Dimethyl 2,6-dibromoheptanedioate is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. The sample is placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Sample Preparation: As Dimethyl 2,6-dibromoheptanedioate is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric and instrument-related absorptions.

-

Data Acquisition: The sample is brought into firm contact with the crystal. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. Baseline correction may be applied if necessary.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Dimethyl 2,6-dibromoheptanedioate is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrument Setup: The mass spectrometer is equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a standard calibration solution to ensure mass accuracy.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a relevant m/z range (e.g., 100-500 amu) in both positive and negative ion modes to observe different adducts. Key source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal intensity of the analyte.

-

Data Processing: The acquired mass spectra are processed to identify the m/z values of the molecular ions and any significant fragment ions. The isotopic pattern for bromine-containing compounds (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is used to confirm the presence of bromine atoms in the detected ions.

References

Navigating the Solubility Landscape of Dimethyl 2,6-dibromoheptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of Dimethyl 2,6-dibromoheptanedioate in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. It is designed to assist researchers in generating reliable and comparable solubility data, a critical parameter in process chemistry, formulation development, and material science.

Introduction to the Solubility of Dimethyl 2,6-dibromoheptanedioate

Dimethyl 2,6-dibromoheptanedioate is a bifunctional organic molecule that finds application as an initiator in various polymerization reactions.[1][2] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. As a liquid at standard conditions, its solubility behavior is primarily a question of miscibility with various solvents.[3][4] Key physical properties are listed in Table 1.

Table 1: Physical Properties of Dimethyl 2,6-dibromoheptanedioate

| Property | Value | Reference |

| CAS Number | 868-73-5 | [3][4] |

| Molecular Formula | C₉H₁₄Br₂O₄ | |

| Molecular Weight | 346.01 g/mol | |

| Form | Liquid | [3][4] |

| Density | 1.59 g/mL at 25 °C | [3][4] |

| Boiling Point | 130-140 °C at 0.01 mmHg | [3][4] |

| Refractive Index | n20/D 1.501 | [3][4] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for Dimethyl 2,6-dibromoheptanedioate in common organic solvents has not been reported in publicly accessible literature. The following table provides a template for researchers to record experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand its temperature dependence.

Table 2: Illustrative Table for Recording Solubility Data of Dimethyl 2,6-dibromoheptanedioate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | 25 | To be determined | |

| Ethanol | 25 | To be determined | |

| Isopropanol | 25 | To be determined | |

| Acetone | 25 | To be determined | |

| Ethyl Acetate | 25 | To be determined | |

| Dichloromethane | 25 | To be determined | |

| Toluene | 25 | To be determined | |

| Hexane | 25 | To be determined | |

| N,N-Dimethylformamide (DMF) | 25 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like Dimethyl 2,6-dibromoheptanedioate in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the amount of solute dissolved.

Objective: To determine the concentration of Dimethyl 2,6-dibromoheptanedioate in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

Dimethyl 2,6-dibromoheptanedioate (solute)

-

Selected organic solvents (e.g., methanol, acetone, hexane)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add an excess amount of Dimethyl 2,6-dibromoheptanedioate to a known volume or weight of the selected organic solvent. The exact amount will depend on the expected solubility; a good starting point is to add the solute until a separate liquid phase is clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the clear, supernatant solvent phase using a pipette. To avoid contamination from the undissolved solute phase, it is crucial not to disturb the lower layer.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets.

-

Record the exact weight of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of Dimethyl 2,6-dibromoheptanedioate in the diluted solution using a pre-calibrated GC or HPLC method.

-

A calibration curve should be prepared using standard solutions of known concentrations of Dimethyl 2,6-dibromoheptanedioate in the respective solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical method and the dilution factor, calculate the original concentration of Dimethyl 2,6-dibromoheptanedioate in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific, published quantitative data on the solubility of Dimethyl 2,6-dibromoheptanedioate remains elusive, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial physical property. The detailed experimental protocol and the structured approach to data recording will enable the generation of high-quality, comparable data essential for advancing research and development activities involving this compound. Adherence to a standardized methodology is critical for ensuring the reliability and utility of the generated solubility data within the scientific community.

References

An Examination of the Thermal Properties of Dimethyl 2,6-dibromoheptanedioate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,6-dibromoheptanedioate is a halogenated diester with applications in chemical synthesis, notably as an initiator in atom transfer radical polymerization (ATRP) and for the preparation of various polymers.[1][2] While its synthetic utility is recognized, a comprehensive, publicly available dataset on its thermal stability and decomposition profile is notably absent from the scientific literature. This technical guide addresses this information gap by providing a consolidated overview of the compound's known physical properties and presenting a theoretical framework for its thermal decomposition. Furthermore, it outlines standardized experimental protocols that can be employed to formally characterize its thermal behavior, offering a roadmap for future research in this area.

Introduction to Dimethyl 2,6-dibromoheptanedioate

Dimethyl 2,6-dibromoheptanedioate is a chemical intermediate used in the synthesis of more complex molecules.[1][2] Its structure, featuring two bromine atoms and two methyl ester groups, suggests a susceptibility to thermal degradation through various potential pathways. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Physicochemical Properties

While detailed thermal decomposition data is scarce, some fundamental physical and chemical properties of Dimethyl 2,6-dibromoheptanedioate have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Br₂O₄ | [3][4] |

| Molecular Weight | 346.01 g/mol | [3][4] |

| Boiling Point | 130-140 °C at 0.01 mmHg | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Density | 1.59 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.501 | [1] |

Theoretical Thermal Decomposition Pathways

In the absence of specific experimental data, the thermal decomposition of Dimethyl 2,6-dibromoheptanedioate can be hypothesized based on the principles of organic chemistry. The presence of bromine atoms, which are good leaving groups, and ester functionalities suggests that the molecule may undergo dehydrobromination and ester pyrolysis. A plausible decomposition cascade could be initiated by the elimination of hydrogen bromide (HBr), followed by subsequent reactions of the unsaturated intermediates.

A simplified, hypothetical decomposition pathway is illustrated below. This diagram is intended as a theoretical guide for potential decomposition mechanisms that could be investigated experimentally.

References

Purity Analysis of Commercial Dimethyl 2,6-dibromoheptanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial Dimethyl 2,6-dibromoheptanedioate. This compound is a valuable bifunctional initiator in various polymerization reactions, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization.[1] Ensuring the purity of this reagent is critical for the synthesis of well-defined polymers with predictable properties. This guide details the likely synthesis route, potential impurities, and robust analytical methodologies for quality control.

Synthesis and Potential Impurities

A common synthetic route to Dimethyl 2,6-dibromoheptanedioate is the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid.[2][3][4][5] In this case, the starting material would be dimethyl heptanedioate. The reaction typically uses bromine and a catalytic amount of phosphorus tribromide.

Based on this synthesis, a range of potential impurities can be anticipated in the commercial product:

-

Starting Materials: Unreacted dimethyl heptanedioate.

-

Monobrominated Species: Dimethyl 2-bromoheptanedioate.

-

Over-brominated Species: Dimethyl 2,6,X-tribromoheptanedioate or other polybrominated impurities.

-

Isomers: Impurities arising from bromination at other positions on the alkyl chain.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

-

Byproducts of Reagents: Phosphorus-containing byproducts.

The commercial product from suppliers like Sigma-Aldrich is typically stated to have a purity of 97%.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of Dimethyl 2,6-dibromoheptanedioate, including chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of Dimethyl 2,6-dibromoheptanedioate and its potential organic impurities.[6][7][8]

Illustrative Quantitative Data by GC-MS

| Compound | Retention Time (min) | Area (%) | Identity Confirmation |

| Dimethyl 2,6-dibromoheptanedioate | 12.5 | 97.2 | MS fragmentation |

| Dimethyl heptanedioate | 9.8 | 1.5 | MS fragmentation |

| Dimethyl 2-bromoheptanedioate | 11.2 | 0.8 | MS fragmentation |

| Unidentified Impurity 1 | 13.1 | 0.3 | MS fragmentation |

| Unidentified Impurity 2 | 14.5 | 0.2 | MS fragmentation |

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector at 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of Dimethyl 2,6-dibromoheptanedioate in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be employed for the quantification of Dimethyl 2,6-dibromoheptanedioate and non-volatile impurities. Reversed-phase chromatography is a suitable approach.

Illustrative Quantitative Data by HPLC-UV

| Compound | Retention Time (min) | Area (%) |

| Dimethyl 2,6-dibromoheptanedioate | 8.2 | 97.5 |

| Unidentified Polar Impurity 1 | 3.5 | 1.2 |

| Unidentified Non-Polar Impurity 2 | 10.1 | 0.8 |

| Unidentified Non-Polar Impurity 3 | 11.5 | 0.5 |

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

-

0-10 min: 50-90% B

-

10-15 min: 90% B

-

15-16 min: 90-50% B

-

16-20 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase composition.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[9][10][11][12] By using a certified internal standard, the absolute purity of Dimethyl 2,6-dibromoheptanedioate can be determined.

Illustrative Quantitative Data by ¹H qNMR

| Parameter | Value |

| Analyte | Dimethyl 2,6-dibromoheptanedioate |

| Internal Standard | Maleic Anhydride (Certified) |

| Analyte Integral (CH-Br) | 2.00 |

| Standard Integral (CH=CH) | 2.05 |

| Analyte Weight | 10.2 mg |

| Standard Weight | 5.1 mg |

| Calculated Purity | 97.3% |

Experimental Protocol: ¹H qNMR Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: A certified internal standard with a known purity and non-overlapping signals (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).

-

Sample Preparation:

-

Accurately weigh about 10 mg of Dimethyl 2,6-dibromoheptanedioate into a clean, dry vial.

-

Accurately weigh about 5 mg of the certified internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification).

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction.

-

Integrate the well-resolved signals of both the analyte and the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Visualized Workflows and Pathways

Synthesis Pathway

Caption: Synthesis of Dimethyl 2,6-dibromoheptanedioate.

Analytical Workflow

Caption: Comprehensive analytical workflow for purity assessment.

Conclusion

The purity of commercial Dimethyl 2,6-dibromoheptanedioate is a critical parameter that can significantly impact its performance in polymerization reactions. A thorough purity analysis should involve a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities. This guide provides a framework for establishing robust quality control procedures for this important chemical intermediate, ensuring the reliability and reproducibility of downstream applications in materials science and drug development.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 6. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 11. emerypharma.com [emerypharma.com]

- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

An In-depth Technical Guide on Dimethyl 2,6-dibromoheptanedioate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,6-dibromoheptanedioate is a key bifunctional initiator primarily utilized in the field of polymer chemistry. Its symmetrical structure allows for the synthesis of well-defined polymers with controlled architectures, most notably ABA triblock copolymers, through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of Dimethyl 2,6-dibromoheptanedioate, with a focus on detailed experimental protocols and quantitative data.

Introduction and Historical Context

The history of Dimethyl 2,6-dibromoheptanedioate is intrinsically linked to the advancement of controlled radical polymerization methods. While the exact date and original synthesis of the molecule are not prominently documented in initial discovery literature, its significance grew with the development of ATRP by Krzysztof Matyjaszewski and his research group. The compound, abbreviated as DMDBHD, was identified as an effective bifunctional initiator for creating polymers with two active chain ends, enabling the growth of polymer chains in two directions simultaneously.

An early and notable investigation into the reactivity of related α,ω-dibromoalkanoates was conducted by Tokuda et al., who explored their electrochemical cyclization. This research provided foundational knowledge on the chemical behavior of such difunctionalized esters. However, the predominant application and historical significance of Dimethyl 2,6-dibromoheptanedioate lie in its role as a cornerstone for synthesizing complex polymer architectures.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl 2,6-dibromoheptanedioate is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄Br₂O₄ |

| Molecular Weight | 346.01 g/mol |

| CAS Number | 868-73-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130-140 °C at 0.01 mmHg |

| Density | 1.590 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.501 |

Key Applications and Experimental Protocols

Dimethyl 2,6-dibromoheptanedioate's primary utility is as a bifunctional initiator in controlled radical polymerization. This allows for the synthesis of telechelic polymers, which are macromolecules with functional groups at both chain ends. These polymers are crucial precursors for the production of block copolymers.

Initiator for Atom Transfer Radical Polymerization (ATRP)

In ATRP, Dimethyl 2,6-dibromoheptanedioate is used to synthesize ABA triblock copolymers. The process involves the initial polymerization of a monomer from both bromine sites of the initiator to form a difunctional macroinitiator, which is then used to grow the outer blocks of a different monomer.

This protocol is based on methodologies developed by the Matyjaszewski group for the synthesis of block copolymers.

Materials:

-

Styrene (B11656) (monomer), freshly distilled

-

Dimethyl 2,6-dibromoheptanedioate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (e.g., 0.1 mmol).

-

Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask and stir until a homogeneous green solution is formed.

-

Add styrene (e.g., 10 mmol) to the catalyst solution.

-

Inject Dimethyl 2,6-dibromoheptanedioate (e.g., 0.05 mmol) to start the polymerization.

-

Immerse the flask in a thermostatically controlled oil bath at a specified temperature (e.g., 110 °C).

-

Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (to determine monomer conversion) and gel permeation chromatography (to determine molecular weight and polydispersity).

-

Upon reaching the desired conversion, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the resulting α,ω-dibromo-terminated polystyrene macroinitiator in a non-solvent such as methanol.

-

Dry the polymer under vacuum to a constant weight.

Logical Workflow for ATRP Synthesis of a Difunctional Macroinitiator

Caption: Workflow for the synthesis of a difunctional polystyrene macroinitiator using Dimethyl 2,6-dibromoheptanedioate in ATRP.

Application in Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

Dimethyl 2,6-dibromoheptanedioate can also be utilized in RAFT polymerization, typically after conversion into a bifunctional RAFT agent. This is achieved by reacting it with a suitable thiocarbonylthio compound. The resulting bifunctional RAFT agent can then control the polymerization of various monomers to produce well-defined telechelic polymers.

Part 1: Synthesis of Bifunctional Trithiocarbonate (B1256668) RAFT Agent

Materials:

-

Dimethyl 2,6-dibromoheptanedioate

-

Carbon disulfide (CS₂)

-

A suitable thiol (e.g., benzyl (B1604629) thiol)

-

Base (e.g., triethylamine)

-

Solvent (e.g., acetone)

Procedure:

-

Dissolve the thiol in the solvent in a round-bottom flask.

-

Cool the solution in an ice bath and add the base dropwise.

-

Slowly add carbon disulfide to the mixture.

-

After stirring, add a solution of Dimethyl 2,6-dibromoheptanedioate in the same solvent.

-

Allow the reaction to proceed at room temperature overnight.

-

Isolate the product by extraction and purify by column chromatography.

Part 2: RAFT Polymerization of n-Butyl Acrylate (B77674)

Materials:

-

n-Butyl acrylate (monomer), inhibitor removed

-

Bifunctional trithiocarbonate RAFT agent (from Part 1)

-

Azobisisobutyronitrile (AIBN) (thermal initiator)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

Combine the bifunctional RAFT agent, n-butyl acrylate, and AIBN in a reaction vessel.

-

Add the solvent and degas the mixture by several freeze-pump-thaw cycles.

-

Place the vessel in a preheated oil bath at a specific temperature (e.g., 60 °C) to initiate polymerization.

-

After the desired time, stop the reaction by cooling and exposing the mixture to air.

-

Precipitate the polymer in a suitable non-solvent (e.g., cold methanol).

-

Collect the polymer and dry it under vacuum.

Signaling Pathway for RAFT Polymerization using a Bifunctional Initiator

Caption: Generalized mechanism of RAFT polymerization initiated by a bifunctional agent derived from Dimethyl 2,6-dibromoheptanedioate.

Electrochemical Cyclization

The electrochemical reduction of Dimethyl 2,6-dibromoheptanedioate and similar compounds provides a method for synthesizing cyclic compounds, specifically dimethyl 1,2-cycloalkanedicarboxylates.

This protocol is based on the work of Tokuda and colleagues.

Materials:

-

Dimethyl 2,6-dibromoheptanedioate

-

Tetrabutylammonium perchlorate (B79767) (supporting electrolyte)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Platinum plate electrodes (cathode and anode)

Procedure:

-

Prepare an electrolytic solution by dissolving Dimethyl 2,6-dibromoheptanedioate and the supporting electrolyte in the solvent in an undivided electrolytic cell.

-

Insert the platinum plate electrodes into the solution.

-

Carry out the electrolysis at a constant current density (e.g., 10 mA/cm²) at room temperature.

-

Pass a total charge of 2 Faradays per mole of the starting material through the solution.

-

After electrolysis, concentrate the solution under reduced pressure.

-

Extract the residue with a suitable solvent (e.g., diethyl ether) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent.

-

Purify the resulting product, primarily dimethyl cyclopentane-1,2-dicarboxylate, by distillation or chromatography.

Experimental Workflow for Electrochemical Cyclization

Caption: Step-by-step workflow for the electrochemical cyclization of Dimethyl 2,6-dibromoheptanedioate.

Quantitative Data Summary

| Application | Key Parameters | Typical Results |

| ATRP of Styrene | Initiator: DMDBHDCatalyst: CuBr/PMDETATemperature: 110 °C | Polydispersity Index (PDI): < 1.2Molecular weight control: Linear increase with conversion |

| RAFT of n-Butyl Acrylate | RAFT Agent: Bifunctional trithiocarbonateInitiator: AIBNTemperature: 60 °C | PDI: < 1.3High chain-end functionality |

| Electrochemical Cyclization | Current Density: 10 mA/cm²Solvent: DMF | Yield of dimethyl cyclopentane-1,2-dicarboxylate: High |

Conclusion

Dimethyl 2,6-dibromoheptanedioate has established itself as a valuable and versatile bifunctional initiator in the realm of polymer synthesis. Its primary contribution lies in enabling the production of well-controlled, telechelic polymers and ABA triblock copolymers through ATRP and RAFT polymerization. The detailed experimental protocols provided in this guide offer a practical framework for researchers and scientists to utilize this compound in their own synthetic endeavors. Future research may continue to explore novel applications of this and similar bifunctional molecules in the creation of advanced polymeric materials with tailored properties for a wide range of applications, from drug delivery systems to advanced materials.

Methodological & Application

Application Notes and Protocols for Dimethyl 2,6-dibromoheptanedioate as a Bifunctional ATRP Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dimethyl 2,6-dibromoheptanedioate (DMDBHD) as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator is particularly valuable for the synthesis of polymers with central functionality and for creating telechelic polymers and block copolymers, which are of significant interest in drug delivery and advanced materials development.

Introduction

Dimethyl 2,6-dibromoheptanedioate (DMDBHD) is a commercially available bifunctional initiator used in controlled radical polymerization, specifically ATRP.[1] Its structure allows for the simultaneous growth of two polymer chains from a central point, leading to the formation of polymers with a bromine atom at each chain end. These terminal functionalities can be further modified, making DMDBHD a versatile tool for creating complex macromolecular architectures such as ABA triblock copolymers and functionalized polymers.[2][3] The symmetrical nature of the initiator ensures the synthesis of polymers with a narrow molecular weight distribution and controlled molecular weight.

Key Advantages:

-

Bifunctionality: Enables the synthesis of telechelic polymers with reactive end groups.

-

Symmetry: Leads to polymers with a symmetrical structure and predictable properties.

-

Versatility: Can be used to polymerize a wide range of monomers, including styrenes and acrylates.[4][5]

-

Foundation for Advanced Architectures: Serves as a starting point for the synthesis of block copolymers and other complex structures.[2]

Applications

The use of DMDBHD as a bifunctional ATRP initiator has been demonstrated in several applications, including:

-

Synthesis of Difunctional Macroinitiators: Preparation of polymers with reactive end groups that can be used in subsequent polymerization steps to create block copolymers. For example, a difunctional poly(n-butyl acrylate) macroinitiator has been synthesized using DMDBHD.

-

Preparation of Telechelic Polymers: Synthesis of polymers with two functional end groups. Dibromo-terminated polystyrene has been synthesized via ATRP with DMDBHD as the initiator.[3]

-

Formation of ABA Triblock Copolymers: A difunctional polystyrene macroinitiator prepared with DMDBHD can be chain-extended with another monomer to form ABA triblock copolymers.[2]

-

Drug Delivery Systems: The resulting block copolymers can self-assemble into nanostructures like micelles, which are promising for the encapsulation and controlled release of therapeutic agents.[6]

Experimental Data

The following tables summarize quantitative data from ATRP reactions using Dimethyl 2,6-dibromoheptanedioate as the initiator for different monomers.

Table 1: ATRP of Styrene (B11656) using DMDBHD

| Monomer | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | M_w/M_n | Reference |

| Styrene | CuBr/PMDETA | Anisole (B1667542) | 100 | 11.17 | 58.2 | 18,145 | 1.08 | [4] |

Table 2: ATRP of tert-Butyl Acrylate (B77674) (tBA) using DMDBHD

| Monomer | Catalyst/Ligand | Solvent | Mole Ratio [M]:[I]:[Cu]:[L] | Temp. (°C) | Conv. (%) | M_n ( g/mol ) | M_w/M_n | Reference |

| tBA | CuBr/PMDETA | Not Specified | 100:1:0.25:0.25 | 60 | - | - | < 1.25 | [5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dimethyl 2,6-dibromoheptanedioate.

Protocol 1: Synthesis of Dibromo-Terminated Polystyrene

This protocol describes the synthesis of a difunctional polystyrene macroinitiator using DMDBHD.

Materials:

-

Styrene (purified by passing through a basic alumina (B75360) column)

-

Dimethyl 2,6-dibromoheptanedioate (DMDBHD)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (solvent)

-

Tetrahydrofuran (THF)

-

Neutral alumina

-

Nitrogen or Argon gas

-

Schlenk flask and other standard glassware

Procedure:

-

Purification of Monomer: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Bubble nitrogen through the purified styrene for 30 minutes to deoxygenate.

-

Reaction Setup:

-

Add CuBr to a Schlenk flask.

-

Seal the flask and degas by applying vacuum and backfilling with nitrogen three times.

-

Under a nitrogen atmosphere, add the degassed styrene, PMDETA, and 0.5 mL of anisole to the flask.

-

Stir the solution at room temperature until the catalyst complex forms, indicated by a color change to light green.

-

-

Initiation:

-

Take an initial sample to determine the monomer-to-internal standard ratio for conversion analysis by gas chromatography (GC).

-

Add Dimethyl 2,6-dibromoheptanedioate (DMDBHD) to the reaction mixture.

-

-

Polymerization:

-

Place the Schlenk flask in a preheated oil bath at 100°C.

-

Allow the reaction to proceed for the desired time (e.g., 11 hours and 10 minutes).[4]

-

-

Termination and Purification:

-

Remove the flask from the oil bath and cool to room temperature.

-

Dilute the solution with THF.

-

Pass the solution through a neutral alumina column to remove the copper catalyst.

-

Remove the solvent and unreacted monomer under vacuum at 45°C to obtain the final polymer.

-

Characterization:

-

Determine the monomer conversion by GC.

-

Analyze the molecular weight (M_n) and polydispersity index (M_w/M_n) of the resulting polymer by Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of a Difunctional Poly(tert-butyl acrylate) Macroinitiator

This protocol outlines the preparation of a difunctional poly(tert-butyl acrylate) which can be used for subsequent chain extension reactions.

Materials:

-

tert-Butyl acrylate (tBA) (purified)

-

Dimethyl 2,6-dibromoheptanedioate (DMDBHD)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Solvent (e.g., anisole)

-

Tetrahydrofuran (THF)

-

Neutral alumina

-

Nitrogen or Argon gas

-

Schlenk flask and other standard glassware

Procedure:

-

Reaction Setup:

-

Add CuBr to a dry Schlenk flask.

-

Seal the flask and degas by applying vacuum and backfilling with nitrogen three times.

-

Under a nitrogen atmosphere, add the purified tBA and solvent.

-

Add PMDETA to the mixture.

-

-

Initiation:

-

Take an initial sample for conversion analysis.

-

Add Dimethyl 2,6-dibromoheptanedioate (DMDBHD) as the initiator.

-

-

Polymerization:

-

Place the flask in a preheated oil bath at 60°C.[5]

-

Allow the polymerization to proceed until the desired conversion is reached.

-

-

Termination and Purification:

-

Remove the flask from the oil bath.

-

Dilute the solution with THF.

-

Pass the solution through a neutral alumina column to remove the catalyst.

-

Remove the solvent and unreacted monomer under vacuum at 45°C.[5]

-

Visualizations

Experimental Workflow for Bifunctional ATRP

Caption: Workflow for ATRP using a bifunctional initiator.

Logical Relationship for ABA Triblock Copolymer Synthesis

Caption: Synthesis of ABA triblock copolymers.

References

- 1. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

RAFT polymerization protocols with Dimethyl 2,6-dibromoheptanedioate as a chain transfer agent

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific protocols or application data for the use of Dimethyl 2,6-dibromoheptanedioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a type of controlled radical polymerization that is mediated by thiocarbonylthio compounds. Dimethyl 2,6-dibromoheptanedioate, being a dihaloalkane, is not a conventional RAFT agent. It is, however, plausible that this molecule could be a precursor for the synthesis of a bifunctional RAFT agent or be used in other controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

The following application notes and protocols are based on the general principles of RAFT polymerization and utilize a representative and commonly employed class of RAFT agents, trithiocarbonates, as an illustrative example. These guidelines are intended to provide a comprehensive understanding of the RAFT process for researchers in various fields, including drug development where well-defined polymers are of significant interest.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures such as block, graft, and star polymers. The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which is a thiocarbonylthio compound. The choice of RAFT agent is critical for the successful polymerization of a given monomer.

The key advantages of RAFT polymerization include:

-

Compatibility with a wide range of monomers and solvents, including aqueous systems.[1][2]

-

Tolerance to a variety of functional groups in both the monomer and the solvent.[2]

-

The ability to synthesize polymers with complex architectures and functionalities.[3]

The RAFT Polymerization Mechanism

The RAFT mechanism involves a series of reversible addition-fragmentation steps that establish an equilibrium between active (propagating radicals) and dormant polymer chains (polymeric RAFT agents). This equilibrium ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index. The general mechanism is outlined in the diagram below.

Figure 1: General mechanism of RAFT polymerization.

Experimental Protocols

The following is a generalized protocol for the RAFT polymerization of an acrylic monomer using a trithiocarbonate (B1256668) RAFT agent and AIBN as the initiator. Researchers should optimize the specific conditions for their particular monomer and desired polymer characteristics.

Materials

-

Monomer (e.g., N-isopropylacrylamide, methyl methacrylate)

-

RAFT Agent (e.g., S,S-dibenzyl trithiocarbonate)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)[4]

-

Inhibitor remover column (for monomer purification)

-

Schlenk flask or sealed reaction vessel

-

Nitrogen or Argon source for degassing

-

Magnetic stirrer and heating plate/oil bath

-

Precipitation solvent (e.g., cold diethyl ether, hexane)

General Polymerization Procedure

-

Monomer Purification: The monomer is passed through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: The monomer, RAFT agent, initiator, and solvent are added to a Schlenk flask equipped with a magnetic stir bar. The flask is sealed with a rubber septum.

-

Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for at least 30 minutes to remove oxygen, which can terminate the radical polymerization.

-

Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stirred for the specified reaction time.

-

Termination and Isolation: The polymerization is quenched by immersing the flask in an ice bath and exposing the mixture to air. The polymer is then isolated by precipitation into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Purification: The precipitated polymer is collected by filtration or centrifugation and dried under vacuum until a constant weight is achieved. Further purification can be done by redissolving the polymer and re-precipitating it.

The experimental workflow for a typical RAFT polymerization is depicted below.

Figure 2: Experimental workflow for RAFT polymerization.

Data Presentation

The following table presents representative data for the RAFT polymerization of N-isopropylacrylamide (NIPAM) at 70°C in 1,4-dioxane, using a trithiocarbonate RAFT agent and AIBN as the initiator. The data is hypothetical but illustrative of a well-controlled RAFT polymerization.

| Entry | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | Đ (M_w/M_n) |

| 1 | 1 | 22 | 5,800 | 5,500 | 1.15 |

| 2 | 2 | 45 | 11,500 | 11,250 | 1.12 |

| 3 | 4 | 78 | 19,800 | 19,500 | 1.10 |

| 4 | 6 | 95 | 24,000 | 23,750 | 1.08 |

-

M_n,exp: Experimental number-average molecular weight, typically determined by Gel Permeation Chromatography (GPC).

-

M_n,th: Theoretical number-average molecular weight, calculated using the formula: M_n,th = (([Monomer]₀ / [CTA]₀) × M_monomer × Conversion) + M_CTA.

-

Đ: Polydispersity index (M_w/M_n), a measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution and a well-controlled polymerization.

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (Đ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the monomer conversion and to confirm the polymer structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups in the monomer and polymer.

Conclusion

RAFT polymerization is a powerful technique for the synthesis of well-defined polymers with controlled architectures. While Dimethyl 2,6-dibromoheptanedioate is not a conventional RAFT agent, the principles and protocols outlined in this application note provide a solid foundation for researchers interested in employing RAFT polymerization for a wide range of applications, from materials science to drug delivery. The key to a successful RAFT polymerization lies in the careful selection of the RAFT agent, initiator, and reaction conditions for the specific monomer being polymerized.

References

Application Notes and Protocols for the Synthesis of Telechelic Polymers using Dimethyl 2,6-dibromoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of telechelic polymers utilizing Dimethyl 2,6-dibromoheptanedioate (DMDBHD) as a difunctional initiator via Atom Transfer Radical Polymerization (ATRP). Telechelic polymers, macromolecules with functional groups at both ends of the polymer chain, are valuable precursors in the synthesis of block copolymers, polymer networks, and for bioconjugation, making them highly relevant in drug delivery and advanced materials development.[1][2] DMDBHD is a commercially available initiator that enables the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.[3]

Overview of the Synthesis

The synthesis of telechelic polymers using DMDBHD is typically achieved through Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that allows for the precise control over the polymer architecture.[4] The general mechanism involves the reversible activation and deactivation of the growing polymer chains by a transition metal complex, typically a copper-based catalyst. DMDBHD, possessing two bromine atoms, initiates polymerization from both ends, leading to the formation of a telechelic polymer.

Diagram 1: General Reaction Scheme for Telechelic Polymer Synthesis via ATRP

Caption: General workflow for the synthesis of telechelic polymers using DMDBHD via ATRP.

Experimental Data

The following tables summarize the reaction conditions and results for the synthesis of telechelic polymers with different monomers using DMDBHD as the initiator.

Table 1: ATRP of Styrene

| Parameter | Value | Reference |

| Monomer | Styrene | [4] |

| Initiator | Dimethyl 2,6-dibromoheptanedioate (DMDBHD) | [4] |

| Catalyst | CuBr | [4] |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | [5] |

| Temperature | 100 °C | [4] |

| Reaction Time | 11 hours 10 minutes | [4] |